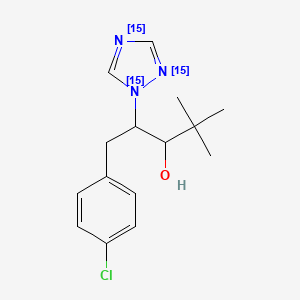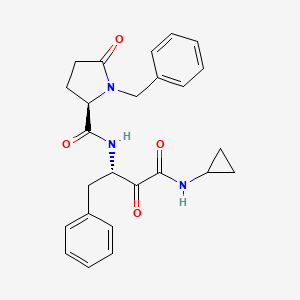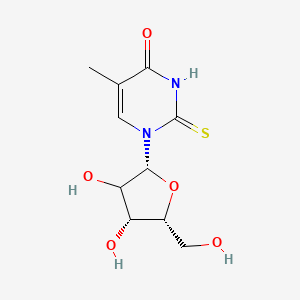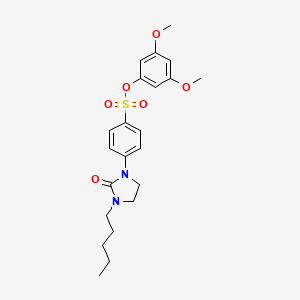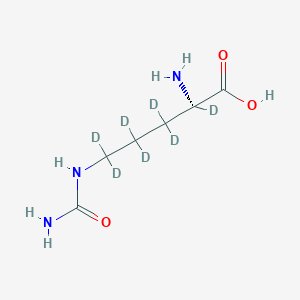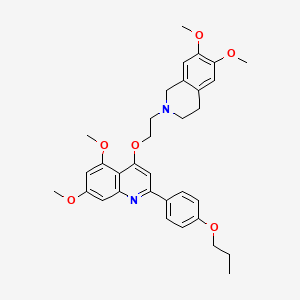
SARS-CoV-2-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-19 is a compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes critical for the replication and survival of the virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-19 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include nucleophilic substitution, condensation reactions, and cyclization processes. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and specific catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and appropriate solvents.
Substitution: Nucleophiles like halides, electrophiles, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral enzymes.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Mecanismo De Acción
The mechanism of action of SARS-CoV-2-IN-19 involves its interaction with specific molecular targets within the virus. The compound is designed to inhibit the activity of viral proteases, which are essential for the replication and maturation of the virus. By binding to the active site of these enzymes, this compound prevents the cleavage of viral polyproteins, thereby disrupting the viral life cycle and reducing viral load.
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: An antiviral drug that inhibits RNA-dependent RNA polymerase.
Favipiravir: Targets viral RNA polymerase and inhibits viral replication.
Hydroxychloroquine: Interferes with viral entry and replication.
Uniqueness
SARS-CoV-2-IN-19 is unique in its specific targeting of viral proteases, which distinguishes it from other antiviral compounds that primarily target RNA polymerase or viral entry mechanisms. This specificity may offer advantages in terms of efficacy and reduced likelihood of resistance development.
Conclusion
This compound represents a promising compound in the fight against COVID-19, with its unique mechanism of action and potential applications in various scientific fields. Continued research and development are essential to fully realize its potential and contribute to global efforts in combating the pandemic.
Propiedades
Fórmula molecular |
C33H38N2O6 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]-5,7-dimethoxy-2-(4-propoxyphenyl)quinoline |
InChI |
InChI=1S/C33H38N2O6/c1-6-14-40-25-9-7-22(8-10-25)27-20-32(33-28(34-27)18-26(36-2)19-31(33)39-5)41-15-13-35-12-11-23-16-29(37-3)30(38-4)17-24(23)21-35/h7-10,16-20H,6,11-15,21H2,1-5H3 |
Clave InChI |
YXTIUOGLXGCFRY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)OC)OC)C(=C2)OCCN4CCC5=CC(=C(C=C5C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


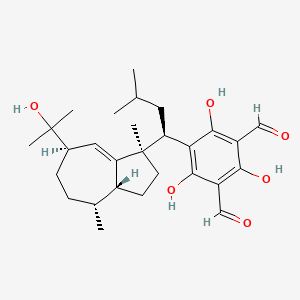
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
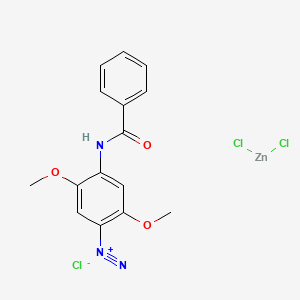
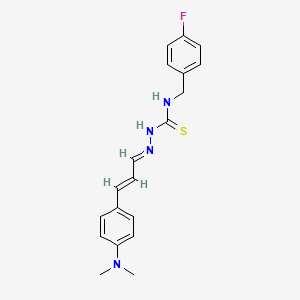
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
